[Methyl(phenyl)phosphanyl]acetonitrile
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Overview
Description
2-(Methyl(phenyl)phosphanyl)acetonitrile is an organophosphorus compound with the molecular formula C9H10NP. This compound is characterized by the presence of a phosphanyl group attached to a nitrile group through a methylene bridge. It is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methyl(phenyl)phosphanyl)acetonitrile typically involves the reaction of phenylphosphine with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{PhPH}_2 + \text{CH}_3\text{CN} \rightarrow \text{PhP(CH}_3\text{)CH}_2\text{CN} ]
Industrial Production Methods: In industrial settings, the production of 2-(Methyl(phenyl)phosphanyl)acetonitrile may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(Methyl(phenyl)phosphanyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phosphanyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Substituted phosphanyl derivatives.
Scientific Research Applications
2-(Methyl(phenyl)phosphanyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methyl(phenyl)phosphanyl)acetonitrile involves its interaction with various molecular targets. The phosphanyl group can coordinate with metal centers, influencing catalytic activity. The nitrile group can participate in nucleophilic addition reactions, affecting biochemical pathways. These interactions can modulate enzyme activity and other biological processes .
Comparison with Similar Compounds
2-(Phenylphosphanyl)acetonitrile: Lacks the methyl group, leading to different reactivity and applications.
2-(Methyl(phenyl)phosphanyl)propionitrile: Contains an additional carbon in the nitrile chain, affecting its chemical properties.
Uniqueness: 2-(Methyl(phenyl)phosphanyl)acetonitrile is unique due to the presence of both a phosphanyl and a nitrile group, allowing it to participate in a diverse range of chemical reactions and making it valuable in various research applications .
Properties
CAS No. |
138825-51-1 |
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Molecular Formula |
C9H10NP |
Molecular Weight |
163.16 g/mol |
IUPAC Name |
2-[methyl(phenyl)phosphanyl]acetonitrile |
InChI |
InChI=1S/C9H10NP/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,8H2,1H3 |
InChI Key |
IQAZTMZQASTIFI-UHFFFAOYSA-N |
Canonical SMILES |
CP(CC#N)C1=CC=CC=C1 |
Origin of Product |
United States |
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